molecular formula C14H10N2OS B3046694 (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide CAS No. 127033-79-8

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide

Cat. No.: B3046694
CAS No.: 127033-79-8
M. Wt: 254.31 g/mol
InChI Key: RUQAGERFDHRGJZ-VOTSOKGWSA-N
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Description

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide is an organic compound that features a thiophene ring substituted with a cyano group and an amide linkage to a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the amide linkage play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The thiophene ring’s electronic properties also contribute to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 3-cyanothiophene and 2-phenylthiophene share structural similarities.

    Amide Derivatives: Compounds like N-phenylprop-2-enamide and N-(3-cyanophenyl)amide are structurally related.

Uniqueness

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide is unique due to the combination of the cyano-substituted thiophene ring and the phenylprop-2-enamide moiety. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c15-10-12-8-9-18-14(12)16-13(17)7-6-11-4-2-1-3-5-11/h1-9H,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQAGERFDHRGJZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217068
Record name 2-Propenamide, N-(3-cyano-2-thienyl)-3-phenyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127033-79-8
Record name 2-Propenamide, N-(3-cyano-2-thienyl)-3-phenyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127033-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-(3-cyano-2-thienyl)-3-phenyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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